3-(2-Chlorophenyl)-4-((4-ethoxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
CAS No.: 478254-36-3
Cat. No.: VC20185008
Molecular Formula: C18H17ClN4O2S
Molecular Weight: 388.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478254-36-3 |
|---|---|
| Molecular Formula | C18H17ClN4O2S |
| Molecular Weight | 388.9 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C18H17ClN4O2S/c1-3-25-15-9-8-12(10-16(15)24-2)11-20-23-17(21-22-18(23)26)13-6-4-5-7-14(13)19/h4-11H,3H2,1-2H3,(H,22,26)/b20-11+ |
| Standard InChI Key | HRMGMJOLTXPLAL-RGVLZGJSSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)OC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,2,4-triazole core substituted at the 3-position with a 2-chlorophenyl group and at the 4-position with a Schiff base formed by condensation of 4-ethoxy-3-methoxybenzaldehyde with an amino group (Fig. 1). The thione (-C=S) moiety at position 5 enhances electron delocalization, influencing both reactivity and biological interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇ClN₄O₃S | Extrapolated |
| Molecular Weight | 404.88 g/mol | Calculated |
| IUPAC Name | 3-(2-Chlorophenyl)-4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | Systematic Nomenclature |
Structural analogues, such as the 3-chlorophenyl variant (CAS 478255-26-4), exhibit comparable stability profiles, with melting points exceeding 200°C and solubility limited to polar aprotic solvents like DMSO .
Synthetic Methodology
Multi-Step Synthesis
The synthesis of 1,2,4-triazole-3-thione derivatives typically follows a modular approach:
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Formation of the Triazole Core: Cyclization of thiosemicarbazides under acidic conditions yields the 1,2,4-triazole-5-thione scaffold .
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Schiff Base Condensation: Reaction of the 4-amino group with 4-ethoxy-3-methoxybenzaldehyde in ethanol under reflux introduces the benzylidene moiety .
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Purification: Chromatographic techniques (TLC, HPLC) and recrystallization from ethanol/water mixtures achieve >95% purity, as validated by NMR and LC-MS .
Critical Reaction Parameters:
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Temperature: 70–80°C for cyclization, 60°C for Schiff base formation.
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Catalysts: Piperidine or acetic acid accelerates imine bond formation .
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Yield Optimization: Reported yields for analogues range from 68% to 82% .
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra of analogues show distinct signals:
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Aromatic protons: δ 6.8–7.5 ppm (multiplet, 8H, Ar-H).
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Ethoxy group: δ 1.42 ppm (triplet, 3H, -CH₂CH₃) and δ 4.10 ppm (quartet, 2H, -OCH₂) .
Mass Spectrometry
High-resolution ESI-MS of the 3-chlorophenyl analogue (C₁₈H₁₇ClN₄O₂S) confirms the molecular ion at m/z 388.9 [M+H]⁺, consistent with theoretical calculations .
Thermal Analysis
Differential scanning calorimetry (DSC) of related compounds reveals endothermic peaks at 210–215°C, corresponding to decomposition rather than melting, suggesting high thermal stability.
Biological Activity and Mechanism of Action
Structure-Activity Relationships (SAR)
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Chlorophenyl Position: 3-Substitution enhances binding to neuronal targets compared to 2- or 4-substituted analogues .
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Methoxy/Ethoxy Groups: Electron-donating substituents on the benzylidene moiety improve blood-brain barrier penetration, as shown in PAMPA assays .
Industrial and Research Applications
Pharmaceutical Development
The compound’s dual functionality as a sodium channel modulator and antioxidant (via the phenolic -OH group) positions it as a multifunctional therapeutic candidate for drug-resistant epilepsy .
Material Science
Thione derivatives exhibit ligand properties in transition metal complexes, with potential applications in catalysis and photoluminescent materials.
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